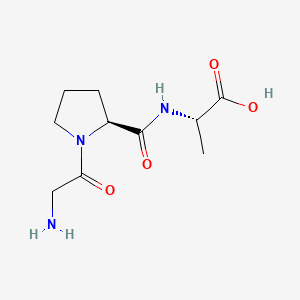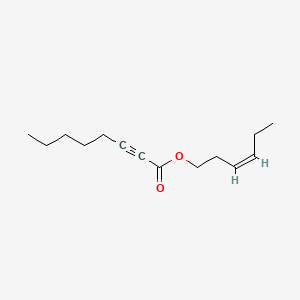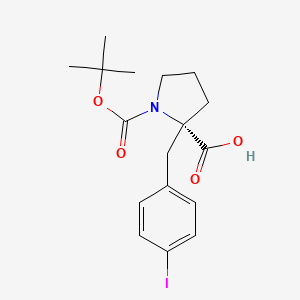
Gly-Pro-Ala
Übersicht
Beschreibung
Gly-Pro-Ala is a peptide . It is also known by other names such as H-Gly-Pro-Ala-OH and glycyl-L-prolyl-L-alanine . Its molecular formula is C10H17N3O4 .
Synthesis Analysis
Peptide synthesis requires selective acylation of a free amine. To accomplish the desired amide bond formation, all extraneous amine functions must first be deactivated so they do not compete for the acylation reagent. Then the designated carboxyl function must be selectively activated so that it will acylate the one remaining free amine .Molecular Structure Analysis
The molecular weight of Gly-Pro-Ala is 243.26 g/mol . Its IUPAC name is (2S)-2-[[ (2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid .Chemical Reactions Analysis
In order to synthesize a peptide from its component amino acids, two obstacles must be overcome. The first of these is statistical in nature, and the second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts .Physical And Chemical Properties Analysis
Gly-Pro-Ala has a molecular weight of 243.26 g/mol. It has 3 hydrogen bond donors and 5 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Biocompatible Actuators
GPA is a component of gelatin, which has been studied for its electromechanical properties. Gelatin films containing GPA sequences have shown potential as artificial muscles or actuators due to their high storage modulus sensitivity. These properties are particularly useful in robotics and muscle-like actuators .
Thermal Properties Analysis
The thermal behavior of GPA-containing gelatin is of interest in materials science. The ability of these gelatins to maintain structural integrity at various temperatures makes them suitable for applications that require temperature resilience .
Swelling Behavior Study
GPA-based gelatins can swell to different degrees based on their crosslinking ratio. This property is significant for drug delivery systems where controlled release of medication is required .
Food Industry Applications
The presence of hydroxyproline in GPA sequences is used to determine the collagen or gelatin content in foods. This is important for food quality control and nutritional analysis .
Oxidative Stress Reduction
Studies have shown that GPA peptides can alleviate toxicity and oxidative stress induced by deoxynivalenol (DON) in mice and cell models. This suggests a potential role for GPA in developing therapeutic agents against oxidative damage .
Tissue Engineering
Due to its biocompatibility and ability to mimic natural tissue properties, GPA-containing gelatin is a promising material for tissue engineering applications. It can be used to create scaffolds that support cell growth and tissue regeneration .
Safety And Hazards
When handling Gly-Pro-Ala, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-6(10(16)17)12-9(15)7-3-2-4-13(7)8(14)5-11/h6-7H,2-5,11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLIDLCEPDHEJO-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25511-07-3 | |
| Record name | L-Alanine, glycyl-L-prolyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25511-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-Pro-Ala | |
CAS RN |
837-83-2 | |
| Record name | Glycylprolylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=837-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-glycyl-L-prolyl)-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336734.png)
![2-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B1336735.png)
